molecular formula C10H8F3N3O B8131811 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide

1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide

Cat. No.: B8131811
M. Wt: 243.18 g/mol
InChI Key: XOXOUCXQVZDBQQ-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable candidate in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as CF3SO2Na under specific conditions . The reaction conditions often require a controlled environment to ensure the stability of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione
  • Trifluoromethyl ketones

Comparison: Compared to similar compounds, 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide exhibits unique properties due to the presence of the indazole ring and the trifluoromethyl group. These structural features contribute to its enhanced stability, lipophilicity, and potential biological activities .

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-16-8-5(7(15-16)9(14)17)3-2-4-6(8)10(11,12)13/h2-4H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOUCXQVZDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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